Cas no 957261-55-1 (1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride)
1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride
- 1-ethyl-5-methylpyrazole-4-sulfonyl chloride
- 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonylchloride
- SCHEMBL19692964
- A917384
- FS-5834
- EN300-229212
- FT-0677819
- 1-ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride, AldrichCPR
- AKOS000302358
- AT10985
- DTXSID90424493
- 957261-55-1
- MFCD04968672
- CS-0240602
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- MDL: MFCD04968672
- Inchi: 1S/C6H9ClN2O2S/c1-3-9-5(2)6(4-8-9)12(7,10)11/h4H,3H2,1-2H3
- InChI Key: WTCIDIPYELTAMF-UHFFFAOYSA-N
- SMILES: ClS(C1C=NN(CC)C=1C)(=O)=O
Computed Properties
- Exact Mass: 208.0073264g/mol
- Monoisotopic Mass: 208.0073264g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 60.3Ų
1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E572510-10mg |
1-ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride |
957261-55-1 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E572510-50mg |
1-ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride |
957261-55-1 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E572510-100mg |
1-ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride |
957261-55-1 | 100mg |
$ 80.00 | 2022-06-05 | ||
| Fluorochem | 025200-1g |
1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride |
957261-55-1 | 95% | 1g |
£127.00 | 2022-02-28 | |
| Fluorochem | 025200-2g |
1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride |
957261-55-1 | 95% | 2g |
£220.00 | 2022-02-28 | |
| Fluorochem | 025200-5g |
1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride |
957261-55-1 | 95% | 5g |
£391.00 | 2022-02-28 | |
| Chemenu | CM113172-1g |
1-ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride |
957261-55-1 | 95% | 1g |
$240 | 2021-08-06 | |
| Chemenu | CM113172-5g |
1-ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride |
957261-55-1 | 95% | 5g |
$720 | 2021-08-06 | |
| Chemenu | CM113172-10g |
1-ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride |
957261-55-1 | 95% | 10g |
$1080 | 2021-08-06 | |
| Chemenu | CM113172-1g |
1-ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride |
957261-55-1 | 95% | 1g |
$218 | 2024-07-18 |
1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride Suppliers
1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride
Professional Introduction to 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride (CAS No. 957261-55-1)
1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride, identified by its CAS number 957261-55-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole sulfonyl chloride class, a moiety known for its versatile applications in drug discovery and synthesis. The structural features of this molecule, particularly its sulfonyl chloride functionality and the presence of ethyl and methyl substituents, make it a valuable intermediate in the development of various bioactive molecules.
The significance of 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride lies in its utility as a building block for more complex pharmacophores. Sulfonyl chlorides are well-documented reagents in organic synthesis, facilitating the formation of sulfonamides, which are prevalent in many therapeutic agents. The pyrazole ring, a six-membered heterocyclic structure containing two nitrogen atoms, is another key feature that contributes to the compound's pharmacological potential. Pyrazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties.
In recent years, there has been a surge in research focused on developing novel scaffolds for drug candidates. 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride has emerged as a promising precursor in this endeavor. Its structural flexibility allows for modifications at multiple positions, enabling chemists to tailor the molecule for specific biological targets. For instance, the sulfonyl chloride group can be readily converted into sulfonamides by reacting with amines, expanding the library of potential drug analogs.
One of the most compelling aspects of this compound is its role in synthesizing kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer and autoimmune disorders. By incorporating the pyrazole sulfonyl chloride moiety into kinase inhibitors, researchers can enhance binding affinity and selectivity. Several recent studies have demonstrated the efficacy of pyrazole-based inhibitors in preclinical models, highlighting the importance of 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride as a key intermediate.
The compound's reactivity also makes it useful in protease inhibition studies. Proteases are another class of enzymes that have been implicated in various pathological processes. The sulfonyl chloride group can be used to design protease inhibitors by forming covalent bonds with specific amino acid residues in the enzyme active site. This approach has led to the development of potent inhibitors that show promise in treating conditions like HIV and Alzheimer's disease.
Advances in computational chemistry have further enhanced the utility of 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride. Molecular modeling techniques allow researchers to predict how different modifications will affect the compound's biological activity. This high-throughput screening capability has accelerated the discovery process, enabling faster identification of lead compounds for further optimization.
The pharmaceutical industry has also recognized the value of this compound. Several companies are currently exploring derivatives of 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride as potential drug candidates. These efforts are supported by growing evidence suggesting that pyrazole sulfonyl chlorides exhibit favorable pharmacokinetic properties, including good solubility and bioavailability.
In conclusion, 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride (CAS No. 957261-55-1) is a multifaceted compound with significant implications for drug discovery and development. Its structural features and reactivity make it an indispensable tool for medicinal chemists seeking to design novel therapeutic agents. As research continues to uncover new applications for this molecule, its importance is likely to grow even further.
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